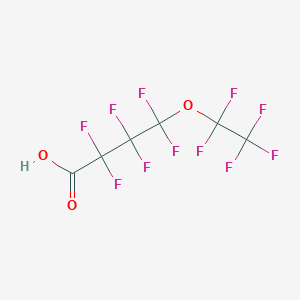![molecular formula C9H14O3 B12628107 1,4-Dioxaspiro[5.5]undecan-2-one CAS No. 959010-42-5](/img/structure/B12628107.png)
1,4-Dioxaspiro[5.5]undecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxaspiro[55]undecan-2-one is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a dioxane ring and a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dioxaspiro[5.5]undecan-2-one can be synthesized through several methods. One common approach involves the Diels-Alder reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of L-proline . This reaction proceeds regioselectively and leads to the formation of 7-furanoterpenyl-substituted 3,3-dimethyl-2,4-dioxaspiro[5.5]undecane-1,5,9-triones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, such as temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxaspiro[5.5]undecan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
1,4-Dioxaspiro[5.5]undecan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxaspiro[5.5]undecan-2-one involves its interaction with specific molecular targets. The compound’s unique spirocyclic structure allows it to bind selectively to target proteins, potentially inhibiting their function. This selective binding is facilitated by the conformational rigidity of the spirocyclic quaternary carbon stereocenter .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: This compound has a similar spirocyclic structure but includes nitrogen atoms in the ring, which can alter its chemical properties and biological activities.
1,5-Dioxaspiro[5.5]undecane: This compound is structurally similar but lacks the ketone functional group, which can affect its reactivity and applications.
Uniqueness
1,4-Dioxaspiro[5.5]undecan-2-one is unique due to its specific combination of a dioxane ring and a cyclohexane ring, providing a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
959010-42-5 |
|---|---|
Formule moléculaire |
C9H14O3 |
Poids moléculaire |
170.21 g/mol |
Nom IUPAC |
1,4-dioxaspiro[5.5]undecan-2-one |
InChI |
InChI=1S/C9H14O3/c10-8-6-11-7-9(12-8)4-2-1-3-5-9/h1-7H2 |
Clé InChI |
SPFRAIIMLXOFFM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)COCC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-(quinolin-5-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B12628025.png)
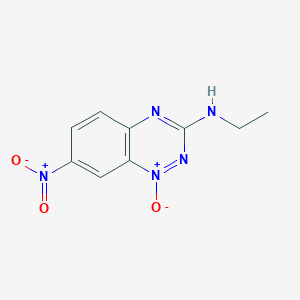
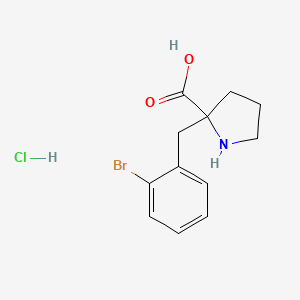
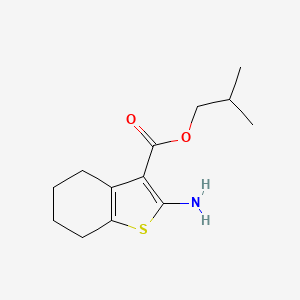

![N-[2-(Dimethylamino)-6-[[(4-fluorophenyl)methyl]amino]-3-pyridinyl]-3,3-dimethylbutanamide](/img/structure/B12628046.png)
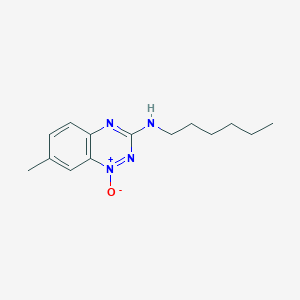
dimethylsilane](/img/structure/B12628055.png)
![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)
![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)
